1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
CAS No.: 310454-53-6
Cat. No.: VC2079154
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 310454-53-6 |
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Molecular Formula | C16H21NO4 |
Molecular Weight | 291.34 g/mol |
IUPAC Name | 1-O-benzyl 3-O-ethyl piperidine-1,3-dicarboxylate |
Standard InChI | InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 |
Standard InChI Key | NJRONXOELMBCSE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Chemical Identity and Structure
Basic Information
1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate belongs to the class of piperidine derivatives, containing a six-membered heterocyclic ring with a nitrogen atom. The compound features two carboxylate groups - a benzyl ester at position 1 (attached to the nitrogen) and an ethyl ester at position 3 of the piperidine ring. This structural arrangement contributes to its unique chemical properties and potential biological activities.
The compound is identified by the molecular formula C16H21NO4, with a calculated molecular weight of 291.34 g/mol . The structure contains multiple functional groups that affect its reactivity, including two ester groups which can participate in various chemical transformations.
Nomenclature and Identification
The compound is known by several names in chemical literature and databases:
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IUPAC name: 1-O-benzyl 3-O-ethyl piperidine-1,3-dicarboxylate
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Alternative names: Benzyl ethyl piperidine-1,3-dicarboxylate, 1,3-Piperidinedicarboxylic acid 3-ethyl 1-(phenylmethyl) ester
Different forms of the compound are assigned unique Chemical Abstracts Service (CAS) numbers for identification:
Structural Identifiers
The compound can be uniquely identified using several standardized chemical identifiers:
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InChI: InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3
Physical and Chemical Properties
Physical Characteristics
1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate exists as a liquid at room temperature (20°C) . The compound demonstrates specific physical properties that are important for its handling, storage, and potential applications.
The detailed physical properties are summarized in the following table:
Stereochemistry and Optical Properties
The compound contains a stereogenic center at position 3 of the piperidine ring, leading to the existence of two enantiomers: (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate and (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate . These enantiomers have identical physical properties except for their interaction with plane-polarized light and potentially their biological activities.
For the (S)-isomer, the optical rotation has been measured as +39° (c=0.112mg/3ml of CHCl3) . This optical activity is a crucial property for confirming the enantiomeric purity of the compound, particularly important for pharmaceutical applications where stereochemistry can significantly impact biological activity.
Synthesis and Reactivity
Chemical Reactivity
The reactivity of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is primarily determined by its functional groups. The compound contains:
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Two ester groups (benzyl and ethyl esters) that can undergo hydrolysis, transesterification, or reduction
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A protected tertiary amine (part of the piperidine ring) that can be deprotected under appropriate conditions
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A benzyl group that can be removed by hydrogenolysis
Comparison with Similar Compounds
Related Piperidine Derivatives
1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate belongs to a broader family of piperidine derivatives, many of which have significant pharmaceutical applications. The piperidine ring is a common structural motif in numerous bioactive compounds, including various analgesics, anesthetics, and psychoactive substances.
The specific combination of substituents in 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate distinguishes it from other piperidine derivatives. The benzyloxycarbonyl (Cbz) group at position 1 serves as a protecting group for the nitrogen atom, while the ethyl ester at position 3 introduces another functional handle for further modifications.
Structure-Activity Relationships
The relationship between the structure of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate and its biological activity can be understood in the context of similar compounds. The stereochemistry at position 3 is likely critical for any biological activity, as different enantiomers often interact differently with biological targets such as enzymes and receptors.
The benzyl ester group may contribute to lipophilicity, potentially affecting the compound's ability to cross biological membranes, while the ethyl ester could influence both pharmacokinetic properties and target interactions.
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